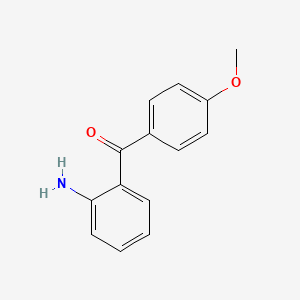

2-Amino-4'-methoxybenzophenone

Descripción general

Descripción

2-Amino-4’-methoxybenzophenone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 4’-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-methoxybenzophenone typically involves the reaction of 2-aminoacetophenone with anisole in the presence of a catalyst. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-Amino-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4’-methoxybenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino and methoxy groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzophenone derivatives.

Reduction: Corresponding amines.

Oxidation: Various oxidation products depending on the reaction conditions.

Aplicaciones Científicas De Investigación

2-Amino-4’-methoxybenzophenone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Amino-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-methylbenzophenone

- 2-Amino-5-chlorobenzophenone

- 2-Amino-5-nitrobenzophenone

Uniqueness

2-Amino-4’-methoxybenzophenone is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

Actividad Biológica

2-Amino-4'-methoxybenzophenone (CAS Number: 36192-61-7) is an organic compound belonging to the benzophenone family, characterized by its unique chemical structure that includes an amino group and a methoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2. The structural components include:

- Amino Group (-NH2) : Contributes to hydrogen bonding and interaction with biological targets.

- Methoxy Group (-OCH3) : Enhances lipophilicity, aiding in membrane permeability.

- Benzophenone Backbone : Serves as a versatile scaffold for further chemical modifications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 17 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Enzyme Inhibition Studies

This compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting various enzymes involved in metabolic pathways:

- Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its selectivity towards COX-1 and COX-2 enzymes, with findings indicating a higher inhibition rate for COX-2, which is relevant for anti-inflammatory applications.

| Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| COX-1 | 20 | 1 |

| COX-2 | 5 | 4 |

This selectivity suggests potential therapeutic applications in treating inflammation with reduced side effects compared to non-selective NSAIDs.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.

- Lipophilicity : The methoxy group enhances the compound's ability to penetrate cellular membranes.

- Halogen Bonding : If substituted with halogens, it may stabilize interactions with target proteins.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in vitro, suggesting its potential use as a topical antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound by assessing its effect on COX enzymes in vitro. The study found that at concentrations of 5 µM, it effectively inhibited COX-2 activity without significantly affecting COX-1, indicating a favorable therapeutic profile.

Propiedades

IUPAC Name |

(2-aminophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLORUWDSYNSEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.